1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Description
1-[(4-Fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, commonly known as flunarizine, is a piperazine derivative with a bis(4-fluorophenyl)methyl group at position 1 and an (E)-configured 3-phenylpropenyl group at position 2. It is recognized as a dihydrochloride salt in pharmaceutical formulations and is classified among antihistamines and calcium channel blockers . Flunarizine is clinically utilized for conditions such as migraine prophylaxis and vertigo due to its vasodilatory and neuroprotective properties . Its synthesis involves Fe-catalyzed coupling of 1-[bis(4-fluorophenyl)methyl]piperazine with (E)-1,3-dichloropropene, achieving high yields (up to 89%) .
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPVQFLPDMNDG-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, also known as Flunarizine Impurity B, is a synthetic compound belonging to the piperazine class. Its molecular formula is with a molecular weight of 386.5 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and psychiatry.
The primary mechanisms of action for this compound involve its interactions with calcium channels and histamine H1 receptors . These interactions are crucial for its pharmacological effects, which include:
- Prophylaxis of migraines
- Management of occlusive peripheral vascular disease
- Treatment of vertigo
- Adjuvant therapy in epilepsy
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various pathways:
- Monoamine Oxidase Inhibition : Some derivatives of piperazine compounds have shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, related compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting a high potency that could be relevant for therapeutic development .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related piperazine derivatives on healthy fibroblast cell lines (L929). These studies indicated that certain derivatives exhibited lower toxicity, making them suitable candidates for further development .
- Molecular Docking Studies : Computational analyses have revealed favorable binding interactions between this compound and the active sites of MAO enzymes. These studies suggest that modifications in the piperazine structure can enhance selectivity and potency against specific targets .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substituent | IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|---|
| T6 | -F | 0.013 | High | Most potent MAO-B inhibitor |
| T3 | -Cl | 0.039 | Moderate | Reversible inhibitor |
| T1 | -H | >50 | Low | Less effective |
Case Studies
Several studies have explored the biological implications of piperazine derivatives similar to this compound:
- Neuroprotective Effects : In a study focusing on neurodegenerative disorders, compounds with similar structures were evaluated for their neuroprotective properties through MAO inhibition, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Another investigation into the antibacterial properties of piperazine derivatives highlighted their effectiveness against various bacterial strains, indicating a broader therapeutic potential beyond neurological applications .
Scientific Research Applications
The primary biological activities of 1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine include:
- Acetylcholinesterase Inhibition : This compound acts as an acetylcholinesterase inhibitor, which enhances cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism can be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments.
- Calcium Channel Modulation : The compound interacts with calcium channels, affecting vascular smooth muscle contraction and neuronal excitability, making it potentially useful in managing migraines and vertigo .
Medicinal Applications
This compound has several notable applications in medicinal chemistry:
Treatment of Migraines
Due to its calcium channel blocking properties, it is effective in reducing the frequency and severity of migraine attacks. Studies indicate that it may help in preventing migraine episodes by stabilizing neuronal excitability.
Management of Vertigo
The compound's ability to modulate neurotransmitter release makes it suitable for treating vertigo, particularly in patients with vestibular disorders.
Adjuvant Therapy for Epilepsy
As an acetylcholinesterase inhibitor, it may enhance cholinergic signaling pathways that are often disrupted in epilepsy, thus serving as an adjuvant therapy alongside conventional antiepileptic drugs .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Acetylcholinesterase Inhibition : Research demonstrated that this compound significantly inhibits acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in synaptic clefts.
- Calcium Channel Interaction : A study highlighted its interaction with L-type calcium channels, suggesting that the compound could modulate vascular tone and neuronal firing rates, which is crucial for its application in treating migraines and vascular disorders .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-piperazine | Contains a fluorophenyl group | Lacks additional aromatic substituents |
| N-(2-benzhydryloxyethyl)-piperazine | Substituted at nitrogen with benzhydryl group | Different functional group leading to varied activity |
| 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-piperazine | Contains methoxy substituent | Enhanced lipophilicity due to methoxy group |
These comparisons illustrate the unique pharmacological profile of this compound, emphasizing its specific applications and mechanisms of action.
Comparison with Similar Compounds
Table 1: Flunarizine vs. Cinnarizine
GBR-12909
GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) shares the bis(4-fluorophenyl)methyl motif but features a 3-phenylpropyl group instead of the propenyl chain. Key distinctions include:
- Pharmacological Activity: GBR-12909 is a dopamine reuptake inhibitor, whereas flunarizine lacks significant affinity for monoamine transporters .
- Structural Impact : The 3-phenylpropyl group and methoxyethyl linker in GBR-12909 direct its activity toward dopamine transporter (DAT) inhibition, unlike flunarizine’s calcium channel blockade .
Table 2: Flunarizine vs. GBR-12909
| Feature | Flunarizine | GBR-12909 |
|---|---|---|
| Position 4 Substituent | (E)-3-phenylpropenyl | 3-phenylpropyl |
| Additional Group | None | Methoxyethyl linker |
| Primary Target | Calcium channels | Dopamine transporter |
Meclizine and Buclizine
Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) and buclizine (1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine) are antihistamines with piperazine cores. Comparisons highlight:
- Substituent Diversity : Meclizine and buclizine feature chlorophenyl and alkyl/aryl groups, whereas flunarizine’s fluorinated benzhydryl group confers distinct electronic and steric properties .
- Therapeutic Profile : Flunarizine’s dual antihistamine and calcium channel blocker actions contrast with meclizine’s primary use in motion sickness .
Preparation Methods
Nucleophilic Substitution with Piperazine
A widely adopted method involves reacting 4-fluorobenzhydryl chloride with piperazine under basic conditions. For example, patent WO2010046908A2 describes a water-based process where piperazine reacts with substituted benzhydryl halides in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key parameters include:
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Fluorobenzhydryl chloride | 1.5 eq | Water | 90°C | 92% |
| Piperazine | 1.0 eq | |||
| K₂CO₃ | 1.5 eq |
The reaction proceeds via an SN2 mechanism, where piperazine’s secondary amine attacks the benzhydryl chloride’s electrophilic carbon. TBAB enhances reactivity by solubilizing the organic substrate in water.
Alternative Halogen Sources
ChemicalBook documents using 4-chlorobenzhydryl chloride with piperazine in toluene/DMF, yielding 92% of the chlorinated analog. Adapting this for the fluorinated variant requires substituting 4-fluorobenzhydryl chloride, though fluorinated substrates often exhibit lower reactivity due to the electron-withdrawing fluorine atom.
Introduction of the (E)-3-Phenylprop-2-Enyl Side Chain
The second critical step involves coupling the benzhydryl-piperazine intermediate with an (E)-3-phenylpropenyl group.
Wittig Olefination Strategy
Patent WO2010046908A2 and PMC4051083 outline a Wittig reaction to form the (E)-alkene. The protocol involves:
-
Preparation of the Ylide : Benzyltriphenylphosphonium chloride reacts with a strong base (e.g., t-BuOK) to generate the ylide.
-
Alkylation of Piperazine : The ylide reacts with 4-(2-acetaldehyde)piperazine to form the trans-configured propenyl group.
| Component | Role | Conditions |
|---|---|---|
| Benzyltriphenylphosphonium chloride | Ylide precursor | Dichloromethane, 5°C |
| t-BuOK | Base | 278 K |
| 4-(2-Acetaldehyde)piperazine | Alkylation substrate | 12 h reflux |
This method achieves stereoselectivity >95% for the (E)-isomer, critical for biological activity.
Direct Alkylation with Cinnamyl Derivatives
Integrated Synthetic Routes
Two-Step Process with Intermediate Isolation
Combining Sections 1 and 2, a representative synthesis involves:
-
Step 1 : React 4-fluorobenzhydryl chloride (1.2 eq) with piperazine (1.0 eq) in water/TBAB (90°C, 3 h).
-
Step 2 : Alkylate the intermediate with (E)-3-phenylpropenyl bromide (1.1 eq) in acetonitrile (reflux, 12 h).
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Strategies
Emerging methods explore telescoping steps to reduce purification. For example, PMC4051083 describes sequential alkylation and Wittig reactions in dichloromethane, though yields drop to 65% due to side reactions.
Purification and Characterization
Crystallization Techniques
Patent WO2009078627A2 highlights recrystallization from acetone/water mixtures to isolate enantiopure products. For the racemic compound, HCl salt formation improves crystallinity.
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (1:9) effectively separates the target compound from by-products like over-alkylated species.
Challenges and Optimization Opportunities
-
Stereochemical Control : Ensuring (E)-selectivity during propenyl group installation remains non-trivial. Microwave-assisted Wittig reactions may enhance reaction rates and selectivity.
-
Fluorine Reactivity : The electron-withdrawing 4-fluorophenyl group slows nucleophilic substitutions; using polar aprotic solvents (e.g., DMF) could mitigate this.
-
Scale-Up Limitations : Current methods rely on column chromatography, which is impractical industrially. Switching to continuous-flow systems or alternative workup protocols (e.g., acid-base extraction) warrants exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
